
4-cis-Decenoylcarnitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cis-Decenoylcarnitine is a type of acylcarnitine, specifically an ester of cis-4-decenoic acid and carnitine. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is involved in various metabolic pathways and has been studied for its potential implications in health and disease .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-cis-Decenoylcarnitine typically involves the esterification of cis-4-decenoic acid with carnitine. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents include carboxylic acids, alcohols, and acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as enzymatic synthesis, which offers higher specificity and yield. Enzymes like lipases can be used to catalyze the esterification process under milder conditions, making it more environmentally friendly .
化学反应分析
Types of Reactions: 4-cis-Decenoylcarnitine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学研究应用
4-cis-Decenoylcarnitine has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound is involved in fatty acid metabolism and has been studied for its role in metabolic disorders.
作用机制
4-cis-Decenoylcarnitine exerts its effects primarily through its role in fatty acid transport and metabolism. It facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with various enzymes and transport proteins involved in these metabolic pathways .
相似化合物的比较
Octanoylcarnitine: Another acylcarnitine involved in fatty acid metabolism.
Butyrylcarnitine: Known for its role in short-chain fatty acid metabolism.
Malonylcarnitine: Involved in the regulation of fatty acid oxidation.
Uniqueness: 4-cis-Decenoylcarnitine is unique due to its specific structure, which includes a cis-4-decenoic acid moiety. This structure influences its reactivity and interactions with enzymes, making it distinct from other acylcarnitines .
属性
分子式 |
C17H31NO4 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
(3R)-3-[(Z)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-10,15H,5-8,11-14H2,1-4H3/b10-9-/t15-/m1/s1 |
InChI 键 |
OQWOHRPOYAVIOK-FJVVXJACSA-N |
手性 SMILES |
CCCCC/C=C\CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
规范 SMILES |
CCCCCC=CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)

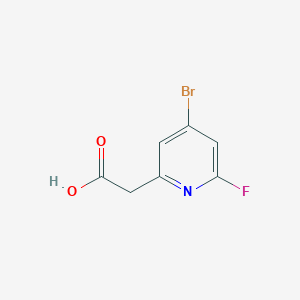
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
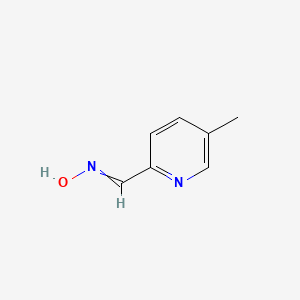
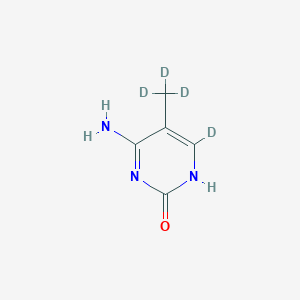

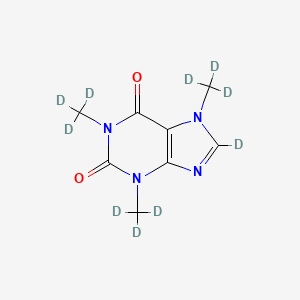



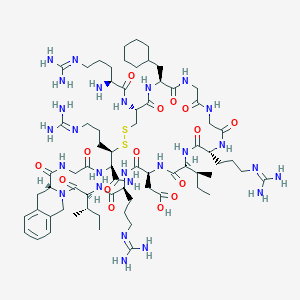
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
